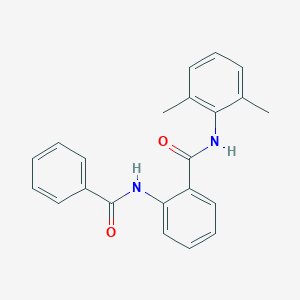
2-benzamido-N-(2,6-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzamido-N-(2,6-dimethylphenyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylamino group and a dimethylphenyl group attached to a benzamide core. Its structural complexity and functional groups make it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2,6-dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with benzoyl chloride to form an intermediate, which is then reacted with benzamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 2,6-dimethylaniline reacts with benzoyl chloride in the presence of triethylamine to form N-(2,6-dimethylphenyl)benzamide.
Step 2: The intermediate N-(2,6-dimethylphenyl)benzamide is then reacted with benzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-benzamido-N-(2,6-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzoylamino group.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring can be replaced by other groups through electrophilic or nucleophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoylamino and dimethylphenyl groups.
Reduction: Reduced forms of the benzoylamino group, potentially leading to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-benzamido-N-(2,6-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mécanisme D'action
The mechanism of action of 2-benzamido-N-(2,6-dimethylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzoylamino)-N-(2,6-dichlorophenyl)benzamide: An analog with similar structural features but with chlorine atoms instead of methyl groups. It exhibits different chemical and biological properties due to the presence of chlorine.
N-(2,6-dimethylphenyl)benzamide: A simpler analog lacking the benzoylamino group, used for comparison in studies to understand the impact of the benzoylamino group on the compound’s properties.
Uniqueness
2-benzamido-N-(2,6-dimethylphenyl)benzamide is unique due to the presence of both benzoylamino and dimethylphenyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C22H20N2O2 |
|---|---|
Poids moléculaire |
344.4g/mol |
Nom IUPAC |
2-benzamido-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-9-8-10-16(2)20(15)24-22(26)18-13-6-7-14-19(18)23-21(25)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Clé InChI |
OWCCHUCPNAKZOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B504694.png)
![Methyl 4-(4-morpholinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B504695.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504697.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-3-methylbenzamide](/img/structure/B504701.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]thiophene-2-carboxamide](/img/structure/B504702.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B504703.png)
![2-(4-ethylphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide](/img/structure/B504706.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B504707.png)
![N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B504710.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B504711.png)
![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B504712.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B504713.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-propoxybenzamide](/img/structure/B504715.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B504716.png)
